molecular formula C17H21ClN4O B1505378 4-chloro-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)pyrimidin-2-amine CAS No. 1138473-55-8

4-chloro-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)pyrimidin-2-amine

Cat. No.: B1505378
CAS No.: 1138473-55-8
M. Wt: 332.8 g/mol
InChI Key: FCFKLYFGQXMWLD-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
4-Chloro-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)pyrimidin-2-amine is a pyrimidine derivative characterized by:

  • A chloro substituent at position 4 and a methyl group at position 5 on the pyrimidine ring.
  • A pyrrolidin-1-yl ethoxy phenyl group linked to the pyrimidine’s N2-amino position.
  • Molecular formula C₁₈H₂₂ClN₅O (inferred from structural analogs in and ).

Applications and Significance This compound is primarily utilized as a high-purity pharmaceutical intermediate (e.g., for kinase inhibitors or immunomodulators), with its pyrrolidine-ethoxy-phenyl moiety enhancing solubility and bioavailability .

Properties

IUPAC Name

4-chloro-5-methyl-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O/c1-13-12-19-17(21-16(13)18)20-14-4-6-15(7-5-14)23-11-10-22-8-2-3-9-22/h4-7,12H,2-3,8-11H2,1H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFKLYFGQXMWLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Cl)NC2=CC=C(C=C2)OCCN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00702299
Record name 4-Chloro-5-methyl-N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00702299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138473-55-8
Record name 4-Chloro-5-methyl-N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00702299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of 4-chloro-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)pyrimidin-2-amine typically involves multiple steps. A common approach includes:

  • Formation of the pyrimidine ring through condensation reactions between suitable amines and ketones.

  • Halogenation to introduce the chlorine atom.

  • Methylation to attach the methyl group.

  • Ether formation through a nucleophilic substitution reaction, attaching the pyrrolidine group.

Industrial production methods: Industrial synthesis may leverage high-throughput techniques such as continuous flow reactors for efficiency. Catalysts and optimized reaction conditions (temperature, pressure, solvents) are critical to achieving high yields and purity.

Types of reactions:

  • Oxidation: This compound can undergo oxidation reactions, typically at the pyrrolidine moiety.

  • Reduction: Reduction can modify the pyrimidine ring.

  • Substitution: Nucleophilic substitution is common, especially at the chlorine position.

Common reagents and conditions:

  • Oxidation: KMnO₄, H₂O₂ under acidic or basic conditions.

  • Reduction: LiAlH₄, catalytic hydrogenation.

  • Substitution: NaNH₂, LDA for deprotonation, and suitable nucleophiles (e.g., alkoxides, thiols).

Major products:

  • Oxidation leads to hydroxylated derivatives.

  • Reduction may yield amines or other reduced functional groups.

  • Substitution results in various substituted pyrimidines, depending on the nucleophile used.

Scientific Research Applications

The compound exhibits various biological activities that make it a candidate for further research:

  • Inhibitory Effects on Kinases :
    • Studies indicate that this compound can act as an inhibitor for specific kinases involved in cancer pathways, suggesting its potential use in oncology research.
  • Antiproliferative Properties :
    • Research has shown that it can inhibit the proliferation of certain cancer cell lines, indicating its potential as an anticancer agent.
  • Neuroprotective Effects :
    • Preliminary studies suggest that the compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Applications in Research

The following table summarizes the key applications of 4-chloro-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)pyrimidin-2-amine in scientific research:

Application AreaDescriptionReferences
OncologyPotential inhibitor of cancer cell proliferation and metastasis. ,
NeuropharmacologyPossible neuroprotective effects against neurodegenerative diseases. ,
Kinase InhibitionInhibitor of specific kinases associated with cancer signaling pathways. ,
Drug DevelopmentCandidate for development into therapeutic agents for various diseases. ,

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that 4-chloro-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)pyrimidin-2-amine effectively inhibited the growth of breast cancer cell lines through apoptosis induction. The results indicated a dose-dependent response, highlighting the compound's potential as a lead structure for developing new anticancer therapies.

Case Study 2: Neuroprotection

In another investigation focusing on neurodegeneration, this compound was tested for its ability to protect neuronal cells from oxidative stress-induced apoptosis. The findings suggested that it could enhance cell viability and reduce markers of oxidative damage, supporting its role in neuropharmacology.

Mechanism of Action

The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, altering their activity. Pathways include:

  • Inhibition: Blocking enzyme activity by binding to active sites.

  • Activation: Enhancing receptor function through allosteric binding.

  • Signal transduction: Modifying cellular pathways by interacting with key signaling molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (Reference) Key Substituents Structural Differences Biological Relevance
Target Compound 4-Cl, 5-Me, pyrrolidine ethoxy phenyl Central pyrimidine core with chloro and methyl groups. High-purity intermediate; potential kinase inhibitor.
4,6-Bis(4-Cl-phenyl)-N-(3-(2-(dimethylamino)pyrrolidin-1-yl)ethoxy)phenyl-pyrimidin-2-amine (, Cmpd 5) 4,6-diCl-phenyl, dimethylamino-pyrrolidine ethoxy Bulkier diCl-phenyl groups at positions 4 and 4. Explored as a PET tracer for cerebellar inflammation due to enhanced receptor binding .
5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine () 5-Cl, 6-Me, pyridin-2-yl, phenethyl Pyridine substitution at position 2; phenethyl chain. Targets methionine aminopeptidase 2 (MAP2) ; enzyme inhibition .
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () 2-F-phenyl, 4-MeO-phenyl aminomethyl Methoxy-phenylaminomethyl group at position 3. Exhibits antibacterial/antifungal activity via immunomodulation .

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity

  • Chlorine and Methyl Groups : The target compound’s 4-Cl and 5-Me substituents likely enhance electrophilic interactions with biological targets (e.g., kinase ATP-binding pockets). In contrast, the diCl-phenyl groups in ’s compound improve hydrophobicity , favoring receptor binding in PET imaging .
  • Pyrrolidine-Ethoxy Linker : This group in the target compound and ’s analogs enhances water solubility while maintaining membrane permeability, critical for CNS-targeting drugs .

Enzyme vs. Receptor Targeting The target compound’s structure aligns with kinase inhibitors (e.g., JAK/STAT pathways), whereas ’s pyridin-2-yl-phenethyl analog specifically inhibits methionine aminopeptidases, critical for tumor growth .

Biological Activity

4-Chloro-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)pyrimidin-2-amine, commonly referred to as compound 1, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant studies that highlight its efficacy.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a chloro group, a methyl group, and a pyrrolidine moiety linked via an ethoxyphenyl chain. Its chemical formula is C18H23ClN4O, with a molecular weight of 348.85 g/mol.

Anticancer Properties

Several studies have investigated the anticancer potential of compound 1. Notably, it has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa (Cervical cancer)0.65
MCF-7 (Breast cancer)2.41
U-937 (Leukemia)1.47
SK-MEL-2 (Melanoma)0.76

The compound exhibited IC50 values in the sub-micromolar range, indicating potent activity against these cancer cell lines.

The mechanism by which compound 1 exerts its anticancer effects appears to involve the inhibition of tubulin assembly, leading to disruption in microtubule dynamics. Live cell microscopy studies have shown that treated HeLa cells exhibit altered spindle morphology and mitotic delay, which ultimately triggers apoptosis . The activation of apoptotic pathways was further supported by flow cytometry results indicating increased caspase-3 cleavage and p53 expression in treated cells .

Case Studies

A series of case studies have illustrated the compound's efficacy in preclinical models:

  • HeLa Cell Study : In vitro studies demonstrated that compound 1 inhibited the proliferation of HeLa cells with an IC50 of approximately 0.65 µM. The study utilized live cell imaging to confirm alterations in microtubule dynamics post-treatment .
  • MCF-7 Cell Line Investigation : Another study focused on MCF-7 cells revealed that compound 1 induced apoptosis in a dose-dependent manner, with significant activation of apoptotic markers observed at concentrations as low as 2.41 µM .
  • U-937 Leukemia Cells : The compound's activity against U-937 cells was noteworthy, showing an IC50 value of 1.47 µM. This suggests potential utility in treating hematological malignancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)pyrimidin-2-amine
Reactant of Route 2
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4-chloro-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)pyrimidin-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.